molecular formula C17H20O2 B1437926 [4-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 1037141-25-5

[4-(4-Tert-butylphenoxy)phenyl]methanol

Cat. No.: B1437926
CAS No.: 1037141-25-5
M. Wt: 256.34 g/mol
InChI Key: AVHSKAJXOVKWIS-UHFFFAOYSA-N
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Description

[4-(4-Tert-butylphenoxy)phenyl]methanol is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a phenylmethanol moiety

Preparation Methods

The synthesis of [4-(4-Tert-butylphenoxy)phenyl]methanol typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate 4-(4-tert-butylphenoxy)benzyl chloride. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[4-(4-Tert-butylphenoxy)phenyl]methanol can undergo various chemical reactions, including:

Scientific Research Applications

[4-(4-Tert-butylphenoxy)phenyl]methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [4-(4-Tert-butylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and tert-butyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to [4-(4-Tert-butylphenoxy)phenyl]methanol include:

    4-(4-Tert-butylphenoxy)benzaldehyde: Differing by the presence of an aldehyde group instead of a hydroxyl group.

    4-(4-Tert-butylphenoxy)benzoic acid: Differing by the presence of a carboxylic acid group.

    4-(4-Tert-butylphenoxy)phenylamine: Differing by the presence of an amine group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

[4-(4-tert-butylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHSKAJXOVKWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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